molecular formula C19H21F3N2O3 B5334789 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide

Katalognummer: B5334789
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: KJBXVVFJTLWZOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of B-cell development and function.

Wirkmechanismus

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide acts as a potent inhibitor of BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in B-cell activation and proliferation. This compound also inhibits the activation of other kinases involved in B-cell signaling, such as AKT and ERK, which may contribute to its therapeutic efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide is its specificity for BTK, which may reduce the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, particularly in the liver and kidney. Further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of 2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide as a therapeutic agent. One potential application is in the treatment of B-cell malignancies, such as CLL and MCL, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where this compound has shown anti-inflammatory effects. Further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as to identify potential biomarkers for patient selection and monitoring of treatment response.

Synthesemethoden

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-3-chloropyridine, followed by the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol. The resulting intermediate is then treated with isopropyl chloroformate to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results as a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. This compound has also been shown to inhibit the activation of other kinases involved in B-cell signaling, such as AKT and ERK, which may contribute to its therapeutic efficacy.

Eigenschaften

IUPAC Name

2-propan-2-yloxy-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-12(2)26-13(3)17(25)24-11-14-6-5-9-23-18(14)27-16-8-4-7-15(10-16)19(20,21)22/h4-10,12-13H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBXVVFJTLWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.